molecular formula C13H10F3NO3 B1404670 Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate CAS No. 773089-44-4

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B1404670
CAS No.: 773089-44-4
M. Wt: 285.22 g/mol
InChI Key: AZHDVDXWRLOFJB-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound is systematically identified through multiple nomenclature systems and molecular descriptors that precisely define its chemical structure and properties. The compound carries the Chemical Abstracts Service number 773089-44-4, which serves as its unique identifier in chemical databases worldwide. The MDL number MFCD06210293 provides an additional reference point for this compound in chemical information systems.

The molecular formula C₁₃H₁₀F₃NO₃ indicates the presence of thirteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 285.22 daltons. The IUPAC nomenclature "this compound" systematically describes the compound's structure, beginning with the ethyl ester group, followed by the cyano substituent at the 2-position, and the trifluoromethoxy-substituted phenyl group at the 3-position of the prop-2-enoate backbone.

The structural representation can be further characterized through its SMILES notation: CCOC(=O)C(=Cc1cccc(OC(F)(F)F)c1)C#N, which provides a linear encoding of the molecular structure. The InChI identifier InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3 offers a standardized representation that enables precise structural communication across different chemical information systems.

Property Value Reference
CAS Number 773089-44-4
MDL Number MFCD06210293
Molecular Formula C₁₃H₁₀F₃NO₃
Molecular Weight 285.22 g/mol
IUPAC Name This compound

The molecular architecture of this compound features several distinct structural elements that contribute to its chemical behavior and properties. The ethyl ester group (COOC₂H₅) provides the compound with ester functionality, while the cyano group (C≡N) introduces strong electron-withdrawing characteristics that influence both reactivity and molecular stability. The trifluoromethoxy substituent (OCF₃) attached to the phenyl ring represents a particularly significant structural feature, as this group combines the electron-withdrawing properties of fluorine atoms with ether linkage characteristics.

The aromatic ring system adopts a substitution pattern where the trifluoromethoxy group occupies the meta position relative to the prop-2-enoate chain attachment point. This positioning creates specific electronic and steric effects that distinguish this compound from other regioisomers and influence its chemical reactivity patterns. The prop-2-enoate backbone contains a carbon-carbon double bond that provides additional sites for potential chemical transformations and contributes to the compound's overall electronic structure through conjugation with both the aromatic ring and the cyano group.

Historical Development in Organofluorine Chemistry

The development of this compound is deeply rooted in the broader historical evolution of organofluorine chemistry, which began in the early nineteenth century and has undergone dramatic transformations throughout its development. The foundations of organofluorine chemistry were established when Dumas and Péligot first synthesized fluoromethane in 1835 by distilling dimethyl sulfate with potassium fluoride, marking the discovery of the first organofluorine compound. This initial breakthrough was followed by Alexander Borodin's pioneering work in 1862, when he developed halogen exchange methods by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing methodologies that remain fundamental to modern fluorinated compound synthesis.

The early period of organofluorine chemistry faced significant challenges due to the extreme reactivity and corrosive nature of fluorine-containing reagents, which discouraged most chemists from pursuing research in this field until the 1920s. However, the scientific landscape changed dramatically during World War II, when the Manhattan Project's requirements for uranium hexafluoride processing drove unprecedented developments in fluorine chemistry. The necessity of handling uranium hexafluoride, which was almost as reactive as elemental fluorine itself, motivated the development of fluorinated materials that could withstand exposure to these highly reactive compounds.

The trifluoromethoxy group, which is a key structural component of this compound, has its own distinct developmental history within organofluorine chemistry. The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research began in the mid-1940s as part of the broader expansion of fluorinated compound development. The trifluoromethoxy substituent represents an evolution of this early work, combining the electronic properties of trifluoromethyl groups with ether linkage characteristics to create unique molecular functionalities.

Period Key Development Relevance to Target Compound Reference
1835 First organofluorine compound (fluoromethane) Established organofluorine chemistry foundation
1862 Halogen exchange method (Borodin) Precedent for fluorine incorporation methods
1928 First medicinal trifluoromethyl applications Direct precursor to trifluoromethoxy applications
1940s World War II fluorine chemistry expansion Accelerated fluorinated compound development

The synthetic approaches that enabled the creation of compounds like this compound emerged from systematic developments in fluorinated building block methodologies. The preparation of trifluoromethoxy-containing aromatic compounds required advances in both aromatic fluorination techniques and ether formation methods under conditions compatible with highly electronegative fluorinated substituents. These developments built upon earlier work by researchers such as Schiemann, who developed aromatic fluorination methodologies in 1927 using diazonium salt decomposition in the presence of fluoroboric acid.

The historical progression from simple fluorinated compounds to complex molecules like this compound reflects the maturation of organofluorine chemistry as a sophisticated synthetic discipline. Modern synthetic strategies for trifluoromethoxy compound preparation have evolved to include methods such as the reaction of aryl fluoroformates with sulfur tetrafluoride, and the use of specialized reagents like tris(dimethylamino)sulfonium trifluoromethoxide for introducing trifluoromethoxy groups under mild conditions. These advances have made possible the systematic construction of complex fluorinated molecules that combine multiple functional groups with precise regiochemical control.

Position Within Cyanoacrylate Derivatives

This compound occupies a distinctive position within the broader family of cyanoacrylate derivatives, representing an advanced example of how structural modifications can be introduced to enhance the properties and applications of this important class of compounds. Cyanoacrylates constitute a family of compounds characterized by the presence of both cyano and acrylate functional groups, with the general structure featuring a nitrile group and an ester group attached to an alkene backbone. The fundamental cyanoacrylate structure is defined by the alpha-cyanoacrylate group, which contains both the nitrile group and the carbon-carbon double bond that provide these compounds with their distinctive chemical and physical properties.

The target compound represents a sophisticated evolution within cyanoacrylate chemistry through its incorporation of an aromatic substituent bearing a trifluoromethoxy group. While simple cyanoacrylates such as ethyl 2-cyanoacrylate are well-known for their rapid polymerization properties and adhesive applications, the introduction of the trifluoromethoxy-substituted phenyl group fundamentally alters the electronic characteristics and potential applications of the molecule. This structural modification positions the compound within a specialized subset of cyanoacrylate derivatives designed for specific synthetic and research applications rather than the general adhesive uses associated with simpler cyanoacrylate compounds.

The synthesis of this compound typically employs the Knoevenagel condensation reaction, which represents a well-established method for creating substituted cyanoacrylate derivatives. This synthetic approach involves the condensation of ethyl cyanoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as sodium ethoxide or piperidine, conducted under reflux conditions using solvents like ethanol or methanol. This methodology demonstrates how classical organic synthetic techniques can be adapted to incorporate modern fluorinated building blocks into cyanoacrylate frameworks.

Cyanoacrylate Type Substituent Pattern Primary Applications Reference
Methyl 2-cyanoacrylate Simple alkyl ester Industrial adhesives
Ethyl 2-cyanoacrylate Simple alkyl ester Consumer adhesives ("Super Glue")
n-Butyl cyanoacrylate Simple alkyl ester Industrial applications
2-Octyl cyanoacrylate Long alkyl chain Medical applications
Target compound Trifluoromethoxy-phenyl Research and synthesis

The chemical reactivity of this compound differs significantly from that of simple cyanoacrylates due to the presence of the electron-withdrawing trifluoromethoxy-substituted aromatic ring. While conventional cyanoacrylates undergo rapid anionic polymerization in the presence of weak bases such as water or alcohol, the electronic effects of the trifluoromethoxy group modify both the rate and mechanism of potential polymerization reactions. The trifluoromethoxy substituent increases the lipophilicity of the molecule and enhances its ability to interact with hydrophobic regions of proteins and enzymes, while the cyano group retains its capacity for hydrogen bonding interactions.

The position of this compound within cyanoacrylate derivatives is further defined by its potential for participation in diverse chemical transformations beyond simple polymerization. The presence of the aromatic ring system with its trifluoromethoxy substituent provides additional sites for chemical modification through electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. The cyano group can undergo various transformations including hydrolysis to carboxylic acid derivatives, reduction to amine functionalities, or participation in cycloaddition reactions to form heterocyclic structures.

This multifunctional character distinguishes this compound from simpler cyanoacrylate derivatives and positions it as a valuable synthetic intermediate rather than a end-use material. The compound represents the intersection of traditional cyanoacrylate chemistry with modern fluorinated aromatic chemistry, creating opportunities for applications in medicinal chemistry, materials science, and synthetic organic chemistry that extend well beyond the conventional uses of cyanoacrylate compounds in adhesive applications.

Properties

IUPAC Name

ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHDVDXWRLOFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Synthesis of Pharmaceuticals

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with enhanced efficacy.

Case Study : In a study published in Green Chemistry, researchers utilized this compound to synthesize novel anti-inflammatory agents, demonstrating its utility in drug discovery processes .

Agricultural Chemistry

The compound has been explored for its potential use in agrochemicals. Its trifluoromethoxy group enhances biological activity against pests and diseases.

Data Table: Biological Activity of this compound

Application AreaActivity LevelReference
Insecticidal ActivityModerateJournal of Agricultural Chemistry
Fungicidal PropertiesHighPesticide Science

Material Science

The compound has been investigated for its role in developing advanced materials, particularly in polymer science. Its acrylate structure allows it to participate in radical polymerization processes, leading to the formation of high-performance polymers.

Case Study : A study highlighted the use of this compound in creating UV-curable coatings with superior mechanical properties and chemical resistance, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The cyano group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and electronic effects among Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate and its analogs:

Compound Name Substituent on Phenyl Ring Molecular Formula Electronic Effects Key References
This compound 3-(trifluoromethoxy) C₁₃H₁₀F₃NO₃ Strong electron-withdrawing (-OCF₃) enhances electrophilicity of α,β-unsaturated system
Ethyl 2-cyano-3-(chromon-3-yl)prop-2-enoate (1d) Chromone (oxygen-containing bicyclic structure) C₁₅H₁₁NO₄ Electron-withdrawing chromone moiety alters conjugation and reactivity
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate 4-methylphenyl C₁₃H₁₃NO₂ Electron-donating methyl group increases electron density at β-carbon
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate 2,2-dimethyloxane (cyclic ether) C₁₃H₁₉NO₃ Steric bulk and ether oxygen influence solubility and Grignard reactivity
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-(trifluoromethyl) C₁₃H₁₀F₃NO₂ Stronger electron-withdrawing -CF₃ group enhances electrophilicity vs. -OCF₃
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl (heteroaromatic) C₁₂H₉NO₂S Electron-rich thiophene increases nucleophilic character at β-position

Physicochemical Properties

  • Crystal Structure: Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a syn-periplanar conformation (C=C torsion angle: 3.2°), which is less pronounced in trifluoromethoxy derivatives due to steric interactions .
  • Thermal Stability : The trifluoromethoxy group enhances thermal stability compared to methoxy or methyl substituents, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is a compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : Ethyl (E)-2-cyano-3-(3-(trifluoromethoxy)phenyl)acrylate
  • Molecular Formula : C₁₃H₁₀F₃NO₃
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 773089-44-4
  • Storage Conditions : Ambient temperature (for solid form), typically requires refrigeration for solutions .

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethoxy group. This group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of specific metabolic enzymes
Antioxidant ActivityReduces oxidative stress in cellular models
Anti-inflammatoryModulates inflammatory cytokine production

Case Studies

  • Study on Enzymatic Inhibition :
    A study demonstrated that this compound inhibited a key enzyme involved in cancer metabolism, leading to reduced proliferation of cancer cells in vitro. The IC50 values indicated potent activity compared to control compounds .
  • Antioxidant Evaluation :
    In a cellular model, the compound was tested for its ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent .
  • Inflammation Modulation :
    Research focusing on inflammatory pathways revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in macrophage cultures, indicating a role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate, and how are reaction conditions optimized?

  • Methodological Answer : A typical route involves condensation reactions between ethyl cyanoacetate and substituted aryl aldehydes under acidic or basic catalysis. For example, ammonium acetate in acetic acid can facilitate Knoevenagel condensation, as demonstrated in analogous systems . Optimization includes varying temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection at low temperatures (e.g., 153 K) reduces thermal motion artifacts. Software such as SHELXL refines structural parameters (bond lengths, angles, torsion) using least-squares minimization. For example, SHELXL’s restraints and constraints improve convergence in cases of disordered trifluoromethoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy signals (δ ~ -58 ppm). 1H^{1}\text{H} NMR resolves olefinic protons (δ 6.5–8.0 ppm, coupling constants confirm E/Z configuration).
  • IR : Stretching frequencies for cyano (~2200 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}) groups validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns.

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The Colle-Salvetti correlation-energy functional improves accuracy for electron density distributions in conjugated systems . Solvent effects are incorporated via polarizable continuum models (PCM). Results are validated against experimental UV-Vis spectra and redox potentials.

Q. What strategies address crystallographic challenges such as twinning or poor diffraction quality?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Poor diffraction may require synchrotron radiation or cryoprotection (e.g., glycerol). Advanced refinement tools like SHELXT integrate dual-space methods for ab initio phasing . For disordered regions (e.g., flexible trifluoromethoxy groups), PART/SUMP restraints stabilize refinement.

Q. How do researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies may arise from solvent effects or crystal packing. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations reconcile these by modeling solute-solvent interactions. Cross-validation with solid-state NMR or temperature-dependent IR studies can clarify dynamic effects .

Q. What mechanistic insights can be gained from studying substituent effects on the Knoevenagel reaction for analogous enoates?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilicity of the β-carbon, accelerating condensation kinetics. Kinetic isotope effects (KIE) and Hammett plots quantify substituent influence. In situ FTIR monitors intermediate enolate formation, while DFT-based transition state analysis identifies steric/electronic barriers .

Key Considerations for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions to avoid ester hydrolysis.
  • Crystallography : Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids.
  • Computational Validation : Benchmark DFT functionals against experimental dipole moments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
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Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.